4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline
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Overview
Description
4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by the presence of a benzopyran ring fused to an aniline moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Scientific Research Applications
4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes and receptors, modulating their activity. The aniline moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline include:
3,4-dihydro-2H-1-benzopyran: Lacks the aniline moiety but shares the benzopyran structure.
Aniline derivatives: Compounds with similar aniline structures but different substituents on the benzene ring.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isochromen-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCWBNXWABNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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